molecular formula C13H6Br6O2 B15336206 1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] CAS No. 52176-20-2

1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]

Cat. No.: B15336206
CAS No.: 52176-20-2
M. Wt: 673.6 g/mol
InChI Key: FNXLWHARVDGLKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] typically involves the reaction of 2,4,6-tribromophenol with methylene chloride in the presence of a base . The reaction conditions include:

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases or acids, and the major products formed depend on the specific reaction conditions.

Scientific Research Applications

1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Its stability and reactivity make it useful in various biological assays and experiments.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the manufacture of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules .

Comparison with Similar Compounds

1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific reactivity and applications. The unique combination of methylene and tribromobenzene groups in 1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] gives it distinct properties that are valuable in various fields.

Properties

CAS No.

52176-20-2

Molecular Formula

C13H6Br6O2

Molecular Weight

673.6 g/mol

IUPAC Name

1,3,5-tribromo-2-[(2,4,6-tribromophenoxy)methoxy]benzene

InChI

InChI=1S/C13H6Br6O2/c14-6-1-8(16)12(9(17)2-6)20-5-21-13-10(18)3-7(15)4-11(13)19/h1-4H,5H2

InChI Key

FNXLWHARVDGLKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCOC2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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